(3-nitrophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
(3-nitrophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that features a nitrophenyl group and a dihydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-nitrophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the dihydroquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step might involve nitration reactions using nitric acid or other nitrating agents.
Coupling reactions: The final step could involve coupling the nitrophenyl group with the dihydroquinoline core using reagents such as coupling agents or catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or dihydroquinoline moieties.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Organic Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a catalytic process, the compound might act as a ligand, coordinating with a metal center to facilitate the reaction. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(3-nitrophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: can be compared with other nitrophenyl or dihydroquinoline derivatives.
Unique Features: The specific combination of functional groups and structural elements in this compound might confer unique reactivity or biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H26N2O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(3-nitrophenyl)-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C26H26N2O3/c1-18-13-14-23-22(15-18)26(4,20-10-6-5-7-11-20)17-25(2,3)27(23)24(29)19-9-8-12-21(16-19)28(30)31/h5-16H,17H2,1-4H3 |
InChI Key |
UUXJYXWJZWMDFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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